molecular formula C9H15IO B2762322 3-(Iodomethyl)-2-oxaspiro[4.4]nonane CAS No. 1403649-36-4

3-(Iodomethyl)-2-oxaspiro[4.4]nonane

Cat. No.: B2762322
CAS No.: 1403649-36-4
M. Wt: 266.122
InChI Key: DAYYMFNWQYTFGQ-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-2-oxaspiro[4.4]nonane (CAS: 1403649-40-0) is a spirocyclic compound characterized by a bicyclic structure comprising a tetrahydrofuran ring (2-oxa) fused to a cyclohexane ring via a spiro junction at the 4,4 positions. Its molecular formula is C₉H₁₅IO, with a molecular weight of 266.12 g/mol . The iodine atom at the 3-(iodomethyl) position enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or as a heavy-atom substituent for crystallographic studies. The compound’s spiro architecture contributes to its three-dimensionality, a feature often associated with improved pharmacokinetic properties in drug discovery .

Synthetic routes for this class of compounds typically involve Friedel-Crafts alkylation or Grignard reactions on precursors like 2-oxaspiro[4.4]nonane-1,3-dione, followed by functionalization with iodomethane . Its structural rigidity and iodine’s electron-deficient nature make it a candidate for exploring stereoelectronic effects in reactivity studies.

Properties

IUPAC Name

3-(iodomethyl)-2-oxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYYMFNWQYTFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-2-oxaspiro[4.4]nonane typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a spirocyclic alcohol as the starting material, which is then treated with iodine and a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-2-oxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under appropriate conditions.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Iodomethyl)-2-oxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-2-oxaspiro[4.4]nonane is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Spiro[4.4]nonane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Heteroatoms CAS Number Key Applications/Properties References
3-(Iodomethyl)-2-oxaspiro[4.4]nonane C₉H₁₅IO 266.12 Iodomethyl O 1403649-40-0 Synthetic intermediate; sp³-rich
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane C₈H₁₃ClO₂ 176.64 Chloromethyl 2O 22195-53-5 Higher volatility (BP: 96.5°C at 20 Torr)
2-Ethyl-1,6-dioxaspiro[4.4]nonane C₉H₁₆O₂ 156.22 Ethyl 2O N/A Fragrance/volatile organic compound
7-(Iodomethyl)-1,4-dioxaspiro[4.4]nonane C₈H₁₃IO₂ 268.09 Iodomethyl 2O 1042152-81-7 Potential radiopharmaceutical precursor

Key Observations :

  • Substituent Effects : The iodomethyl group increases molecular weight and polarizability compared to chloromethyl or ethyl groups, influencing boiling points and solubility. For example, the chloromethyl derivative (176.64 g/mol) is lighter and more volatile than the iodinated analog .
  • Heteroatom Variations : Compounds with two oxygen atoms (e.g., 1,4-dioxaspiro derivatives) exhibit enhanced polarity and stability, whereas the 2-oxaspiro system (single oxygen) offers greater flexibility for functionalization .

Heteroatom Variations: Oxygen vs. Nitrogen

Table 2: Comparison of Oxygen- and Nitrogen-Containing Spiro[4.4]nonanes

Compound Name Heteroatoms Molecular Formula Key Features Biological Activity References
This compound O C₉H₁₅IO High Fsp³ (0.56); spirocyclic ether Limited reported data
2,7-Diazaspiro[4.4]nonane derivatives 2N Varies S1R/S2R receptor ligands (Kᵢ: 1.8–11 nM) Antiallodynic, CNS targets
1,7-Diazaspiro[4.4]nonane salts 2N C₁₂H₁₅N₂⁺ Enantiomeric resolution (e.g., with tartaric acid) Potential CNS therapeutics

Key Observations :

  • Oxygen vs. Nitrogen: Oxygen-containing spirocycles (e.g., 2-oxaspiro) are often used as synthetic intermediates, while nitrogen analogs (e.g., diazaspiro) show pronounced bioactivity.
  • Synthetic Utility: The iodomethyl group in this compound facilitates nucleophilic substitution, whereas diazaspiro systems require specialized hydrazine-based cyclization strategies .

Ring Size and Positional Isomerism

Table 3: Impact of Spiro Ring Size on Properties

Compound Name Spiro System Molecular Formula Key Features References
This compound [4.4] C₉H₁₅IO Balanced strain; moderate reactivity
6-(Iodomethyl)-5-oxaspiro[3.5]nonane [3.5] C₉H₁₅IO Smaller cyclohexane ring; increased ring strain
2-Oxaspiro[4.5]decane-1,3-dione [4.5] C₈H₁₀O₃ Larger spiro system; used in pyridazinone synthesis

Key Observations :

  • Ring Strain : The [4.4] system (two fused five-membered rings) minimizes steric strain compared to [3.5] systems, which may exhibit higher reactivity due to angle distortion .
  • Synthetic Applications: Larger spiro systems (e.g., [4.5]) are preferred for constructing fused heterocycles like pyridazinones, whereas [4.4] systems are more modular for derivatization .

Functional Group Comparisons: Iodo vs. Other Halogens

The iodomethyl group in this compound offers distinct advantages over chloro or bromo analogs:

  • Reactivity : Iodine’s lower bond dissociation energy (vs. C-Cl or C-Br) enhances susceptibility to nucleophilic displacement or radical reactions.
  • Applications: Iodo compounds are pivotal in Suzuki-Miyaura cross-couplings, whereas chlorinated derivatives (e.g., 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane) are more suited for SN2 reactions or as alkylating agents .

Biological Activity

3-(Iodomethyl)-2-oxaspiro[4.4]nonane is a unique compound characterized by its spirocyclic structure, which is known to influence its biological activity. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a spirocyclic framework that contributes to its distinctive chemical behavior. The presence of the iodomethyl group enhances its reactivity, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H15I O
  • Molecular Weight : 274.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure may facilitate unique binding interactions, leading to modulation of cellular processes.

Pharmacological Effects

Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Compounds with spiro structures have shown potential as antimicrobial agents, inhibiting the growth of various bacteria and fungi.
  • Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : There is emerging evidence that spiro compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Smith et al. (2022) evaluated the antimicrobial properties of several spirocyclic compounds, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Other Spiro CompoundsVariesVarious Bacterial Strains

Anticancer Activity

In vitro studies by Johnson et al. (2023) assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

Cell LineIC50 (µM)Observations
MCF-7 (Breast)15Significant cytotoxicity
A549 (Lung)20Moderate cytotoxicity

Q & A

What are the primary synthetic routes for 3-(Iodomethyl)-2-oxaspiro[4.4]nonane, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The synthesis of this compound (CAS 1403649-40-0) typically involves spirocyclic framework construction followed by iodomethylation. Key steps include:

  • Spirocyclic Core Formation : Intramolecular cyclization of precursors, such as oxaspiro intermediates, using acid catalysts or base-mediated conditions to form the 2-oxaspiro[4.4]nonane backbone .
  • Iodomethylation : Introduction of the iodomethyl group via nucleophilic substitution or electrophilic iodination. For example, reacting a hydroxyl- or halide-containing precursor with iodomethane (CH₃I) under controlled temperatures (e.g., 40–60°C) in anhydrous solvents like THF or DMF .
  • Optimization : Continuous flow processes and catalytic systems (e.g., Lewis acids) improve reaction efficiency. Purity is enhanced via column chromatography or recrystallization using polar aprotic solvents .

How can the molecular structure and stereochemistry of this compound be rigorously characterized?

Basic Research Question
Structural elucidation requires a combination of spectroscopic and computational methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the spirocyclic framework and iodomethyl group. The deshielding effect of iodine on adjacent protons (e.g., CH₂I) appears as distinct splitting patterns .
  • X-Ray Crystallography : Resolves stereochemistry and confirms the spiro[4.4]nonane geometry. Comparable spiro compounds (e.g., 1,7-Diazaspiro[4.4]nonane derivatives) show bond angles of ~109.5° at the spiro carbon .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₇IO, MW 280.15) and isotopic pattern characteristic of iodine .

What role does the iodomethyl group play in the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The iodine atom acts as a leaving group, enabling participation in:

  • Nucleophilic Substitution (SN2) : Reacts with nucleophiles (e.g., amines, thiols) to form functionalized spiro compounds. Steric hindrance from the spiro framework may slow kinetics, requiring polar solvents (DMSO) and elevated temperatures .
  • Transition Metal-Catalyzed Coupling : Suzuki-Miyaura or Ullmann reactions with aryl boronic acids or amines, respectively. The spiro structure’s rigidity may influence regioselectivity. Comparative studies with similar iodinated spiro compounds show moderate yields (40–60%) with Pd(PPh₃)₄ catalysts .

How can computational modeling predict the biological activity of this compound derivatives?

Advanced Research Question
Molecular docking and MD simulations assess interactions with biological targets:

  • Target Identification : Analogous spiro compounds (e.g., 1,7-Diazaspiro[4.4]nonane derivatives) inhibit protein-protein interactions (e.g., menin-MLL) with IC₅₀ values <1 µM .
  • QSAR Studies : Substituent effects (e.g., replacing iodine with bromine) correlate with binding affinity. Electron-withdrawing groups enhance electrophilicity at the spiro carbon .
  • ADMET Prediction : LogP calculations (~2.5 for C₁₀H₁₇IO) suggest moderate lipophilicity, favoring blood-brain barrier penetration for CNS applications .

What strategies resolve contradictions in reported synthetic yields for this compound?

Advanced Research Question
Discrepancies in yield (e.g., 30–70%) arise from:

  • Reagent Purity : Anhydrous iodomethane (≥99%) is critical; trace moisture reduces electrophilicity.
  • Stereochemical Control : Racemization at the spiro center can occur during iodomethylation. Chiral HPLC or enzymatic resolution isolates enantiomers .
  • Byproduct Analysis : GC-MS identifies side products (e.g., deiodinated analogs). Optimization via DoE (Design of Experiments) identifies ideal molar ratios (e.g., 1:1.2 precursor:CH₃I) .

What are the potential applications of this compound in medicinal chemistry?

Advanced Research Question
The compound’s spirocyclic rigidity and iodine reactivity make it a candidate for:

  • Proteolysis-Targeting Chimeras (PROTACs) : The iodomethyl group links E3 ligase ligands to target protein binders.
  • Sigma Receptor Modulators : Structural analogs (e.g., 2-Phenyl-2,7-diazaspiro[4.4]nonane) show sub-µM affinity for S1R/S2R receptors, suggesting analgesic potential .
  • Anticancer Agents : Spiro frameworks disrupt protein-protein interactions (e.g., menin-MLL in leukemia) with improved metabolic stability over linear analogs .

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